molecular formula C8H7HgNaO3 B12722999 Sodium (2-carboxy-m-tolyl)hydroxymercury CAS No. 52795-88-7

Sodium (2-carboxy-m-tolyl)hydroxymercury

Cat. No.: B12722999
CAS No.: 52795-88-7
M. Wt: 374.72 g/mol
InChI Key: KJRDPWDRJKXFNB-UHFFFAOYSA-L
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Description

Sodium (2-carboxy-m-tolyl)hydroxymercury (CAS 52795-88-7) is an organomercury compound characterized by a mercury atom bound to a hydroxy group and a meta-substituted toluic acid moiety (2-carboxy-m-tolyl group) . Its molecular formula is inferred as C₈H₆HgNaO₃ based on structural analogs like 4-(hydroxymercury)benzoic acid sodium salt (CAS 138-85-2) . The compound’s structure includes a sodium counterion, enhancing its solubility in aqueous environments, a property critical for its historical use in industrial or biocidal applications . Regulatory documents from Toyota and Walmart classify it as a prohibited substance due to mercury’s toxicity, aligning with global restrictions on organomercurials .

Properties

CAS No.

52795-88-7

Molecular Formula

C8H7HgNaO3

Molecular Weight

374.72 g/mol

IUPAC Name

sodium;(2-carboxylato-3-methylphenyl)mercury(1+);hydroxide

InChI

InChI=1S/C8H7O2.Hg.Na.H2O/c1-6-4-2-3-5-7(6)8(9)10;;;/h2-4H,1H3,(H,9,10);;;1H2/q;2*+1;/p-2

InChI Key

KJRDPWDRJKXFNB-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=CC=C1)[Hg+])C(=O)[O-].[OH-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2-carboxy-m-tolyl)hydroxymercury typically involves the reaction of 2-carboxy-m-tolyl with mercuric acetate in the presence of sodium hydroxide. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-carboxy-m-tolyl} + \text{Hg(OAc)}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{by-products} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium (2-carboxy-m-tolyl)hydroxymercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: It can be reduced to form elemental mercury or other mercury compounds.

    Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury .

Scientific Research Applications

Sodium (2-carboxy-m-tolyl)hydroxymercury has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium (2-carboxy-m-tolyl)hydroxymercury involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a subject of interest in both basic and applied research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Organomercury compounds vary in substituents, influencing reactivity, solubility, and toxicity. Key analogs include:

Compound Name CAS Number Molecular Formula Substituent Position Key Properties/Regulatory Status
Sodium (2-carboxy-m-tolyl)hydroxymercury 52795-88-7 C₈H₆HgNaO₃ meta (relative to COOH) Banned in automotive/consumer products
4-(Hydroxymercury)benzoic acid sodium salt 138-85-2 C₇H₅HgNaO₃ para (relative to COOH) Soluble in water; melting point >300°C
(2-Carboxyphenyl)hydroxymercury 14066-61-6 C₇H₆HgO₃ ortho (relative to COOH) Lacks sodium counterion; lower solubility
Phenylmercuric hydroxide 100-57-2 C₆H₅HgOH N/A (simple aryl) Used historically as fungicide; banned in EU
Methoxyethyl mercury chloride 123334-64-9 C₃H₇HgClO Alkyl chain High neurotoxicity; restricted in pesticides

Key Observations:

  • Substituent Position: The meta-substituted sodium salt (52795-88-7) contrasts with para- (138-85-2) and ortho- (14066-61-6) isomers. Para-substituted analogs exhibit higher thermal stability (e.g., melting point >300°C) .
  • Solubility: Sodium salts (e.g., 52795-88-7, 138-85-2) are water-soluble, whereas non-sodium variants (e.g., 14066-61-6) require alkaline solutions for dissolution .
  • Toxicity Mechanism: All mercury compounds inhibit sulfhydryl (-SH) enzymes, but arylmercurials (e.g., 52795-88-7) exhibit slower tissue penetration compared to alkylmercurials (e.g., methoxyethyl mercury chloride) .

Reactivity and Stability

  • Chelation Effects: The carboxy group in 52795-88-7 may enable chelation with metal ions (e.g., Cu²⁺, Mg²⁺), altering enzyme inhibition profiles compared to non-carboxylated analogs like phenylmercuric hydroxide .
  • pH Sensitivity: Sodium salts (52795-88-7, 138-85-2) are stable in neutral to alkaline conditions but may release toxic Hg²⁺ in acidic environments .

Regulatory and Industrial Relevance

  • Banned Substances: this compound is prohibited in automotive materials (Toyota TMR SAS0126n) and cosmetics (Walmart’s Made Without List) due to mercury’s persistence and bioaccumulation .
  • Alternatives: Vanadate and molybdate compounds are suggested as less toxic enzyme inhibitors in industrial applications .

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